3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
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Overview
Description
3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is an organic compound with the molecular formula C10H12. It is a derivative of indene, characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the dimerization of cyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating cyclopentadiene to induce dimerization, followed by purification steps to isolate the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale dimerization of cyclopentadiene. The reaction is conducted in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yield of the product .
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, where functional groups like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3a,4,7,7a-Tetrahydro-1H-indene: A structurally similar compound with slight variations in its chemical properties.
Dicyclopentadiene: Another related compound, often used as a precursor in the synthesis of 3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene.
Uniqueness
This compound stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63229-67-4 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-methyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-11-6-2-3-10(11)8-4-5-9(11)7-8/h2,4-6,8-10H,3,7H2,1H3 |
InChI Key |
YEBGYTHKJWSILX-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CCC1C3CC2C=C3 |
Origin of Product |
United States |
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